molecular formula C7H15NO2S B7870722 Cycloheptanesulfonamide

Cycloheptanesulfonamide

Cat. No. B7870722
M. Wt: 177.27 g/mol
InChI Key: YEJJFGYKPOEVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptanesulfonamide is a useful research compound. Its molecular formula is C7H15NO2S and its molecular weight is 177.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cycloheptanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

Cycloheptanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . Therefore, the primary target of Cycloheptanesulfonamide is likely to be the enzymes involved in the synthesis of folic acid.

Mode of Action

Sulfonamides, including Cycloheptanesulfonamide, inhibit the synthesis of folic acid by competing with PABA for the active site of the enzyme involved in the process . By binding to the enzyme, they prevent PABA from participating in the reaction, thereby halting the production of folic acid. This results in the inhibition of bacterial growth, as folic acid is crucial for DNA synthesis and cell division .

Biochemical Pathways

The primary biochemical pathway affected by Cycloheptanesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids. The downstream effect of this inhibition is the disruption of DNA synthesis and cell division, leading to the cessation of bacterial growth .

Pharmacokinetics

The pharmacokinetics of Cycloheptanesulfonamide, like other sulfonamides, would involve absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of Cycloheptanesulfonamide, determining its therapeutic effectiveness.

Result of Action

The result of Cycloheptanesulfonamide’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and cell division in bacteria, effectively halting their proliferation . This antibacterial action makes Cycloheptanesulfonamide potentially useful in the treatment of bacterial infections.

Action Environment

The action of Cycloheptanesulfonamide, like other drugs, can be influenced by various environmental factors. These may include pH levels, temperature, and the presence of other substances that could interact with the compound. For instance, certain substances could potentially interfere with the absorption of the compound, affecting its bioavailability and efficacy . Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity .

properties

IUPAC Name

cycloheptanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJJFGYKPOEVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.